molecular formula C14H12N2S B1227281 (Z)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile

(Z)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile

Cat. No.: B1227281
M. Wt: 240.33 g/mol
InChI Key: MUMLJJBCDLNKTP-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylanilino)-2-(3-thiophenyl)-2-propenenitrile is an aminotoluene.

Scientific Research Applications

Photophysical Properties and Applications

Thiophene derivatives have garnered significant attention in scientific research due to their unique photophysical properties, making them suitable for various applications, including organic light-emitting diodes (OLEDs) and other optoelectronic devices. A study conducted by Xu, Yu, and colleagues highlighted the synthesis and photoluminescent characteristics of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units. These compounds exhibited green fluorescence in both solid-state and solution, indicating their potential in developing new photoluminescent materials with good thermal stability (Xu, Yu, & Yu, 2012).

Material Science and Electronics

In material science, thiophene-based compounds have been explored for their electronic properties. A notable example is the synthesis of a donor-acceptor type conjugative polymer incorporating cyanophenylenevinylene and thiophene moieties. This polymer was studied for its linear and nonlinear optical properties, revealing its potential as an effective optical limiting material. The research underscores the importance of thiophene derivatives in enhancing the performance of electronic and optoelectronic devices, thereby contributing to advancements in material science (Hegde et al., 2010).

Organic Synthesis and Chemical Reactions

Thiophene derivatives are also pivotal in organic synthesis, where they serve as key intermediates in the formation of complex molecules. For instance, the work by Ashok et al. involves the synthesis of hybrid compounds integrating thiophene scaffolds, demonstrating their antimicrobial activity. This study not only highlights the synthetic utility of thiophene derivatives but also their potential in developing new antimicrobial agents, showcasing the broad applicability of these compounds in chemical synthesis and pharmaceuticals (Ashok et al., 2016).

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

(Z)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C14H12N2S/c1-11-2-4-14(5-3-11)16-9-13(8-15)12-6-7-17-10-12/h2-7,9-10,16H,1H3/b13-9+

InChI Key

MUMLJJBCDLNKTP-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CSC=C2

SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile
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